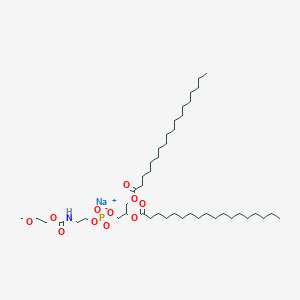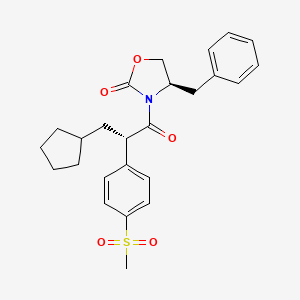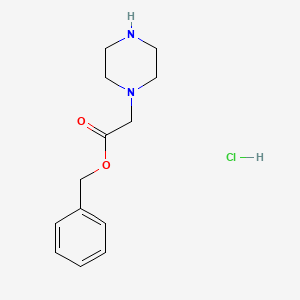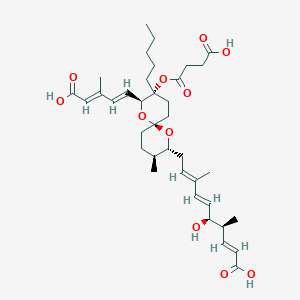
DSPE-MPEG(2000) (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DSPE-MPEG(2000) (sodium salt) is a PEGylated derivative of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. This compound is widely used in the synthesis of liposomes for drug delivery systems, particularly for anticancer and antimalarial agents . The PEGylation process enhances the solubility and stability of the compound, making it suitable for various biomedical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of DSPE-MPEG(2000) (sodium salt) involves several steps:
Reaction of Compound I with Compound II: This step yields Compound III.
Reaction of Compound VII with Ethanolamine: This step produces Compound IV.
Reaction of Compound III with Compound IV: This step results in Compound V.
Removal of Benzyl Protecting Group: Using palladium on carbon and ammonium carbonate, the benzyl protecting group is removed from Compound V to obtain Compound VI.
Final Reaction with Base: Compound VI is reacted with a base to produce DSPE-MPEG(2000) (sodium salt)
Industrial Production Methods: The industrial production of DSPE-MPEG(2000) (sodium salt) follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps and is designed to minimize impurities and maximize yield .
Types of Reactions:
Oxidation: DSPE-MPEG(2000) (sodium salt) can undergo oxidation reactions, particularly at the phosphoethanolamine group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products:
Oxidation: Oxidized derivatives of DSPE-MPEG(2000) (sodium salt).
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
DSPE-MPEG(2000) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of liposomes and other drug delivery systems.
Biology: Employed in the delivery of genetic material and proteins to cells.
Medicine: Utilized in the formulation of anticancer and antimalarial drugs
Industry: Applied in the production of long-circulating liposomes and other nanocarriers.
Mécanisme D'action
The mechanism of action of DSPE-MPEG(2000) (sodium salt) involves its incorporation into liposomes, which enhances the delivery of therapeutic agents to target cells. The PEGylation process increases the solubility and stability of the liposomes, allowing for prolonged circulation in the bloodstream. This enhances the accumulation of the drug in pathological tissues, improving its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
- 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Distearoyl-rac-glycerol-3-phosphatidylethanolamine
- 1,2-Distearoyl-rac-glycerol-3-phosphoethanolamine-N-polyethyleneglycol-2000
Uniqueness: DSPE-MPEG(2000) (sodium salt) is unique due to its PEGylation, which significantly enhances its solubility, stability, and circulation time in the bloodstream compared to non-PEGylated derivatives .
Propriétés
IUPAC Name |
sodium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOHQKOADWDBV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H87NNaO11P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate](/img/structure/B8091831.png)

![6-(4-Bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B8091842.png)



![methyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8091879.png)




![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B8091911.png)


